4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline
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Overview
Description
4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C16H15FN2O2 and a molecular weight of 286.30 g/mol . This compound is characterized by the presence of a fluorobenzoyl group and a dimethylaniline moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline typically involves the reaction of 4-fluorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.
Scientific Research Applications
4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dimethylaniline moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline include:
4-fluorobenzylamine: This compound shares the fluorobenzoyl group but lacks the dimethylaniline moiety.
N,N-dimethylaniline: This compound contains the dimethylaniline moiety but lacks the fluorobenzoyl group.
4-fluorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares the fluorobenzoyl group.
These similar compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-19(2)15-9-3-12(4-10-15)11-18-21-16(20)13-5-7-14(17)8-6-13/h3-11H,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQNMFGWJSQBC-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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